molecular formula C18H22ClN5O2 B2416367 1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1796993-30-0

1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea

Cat. No.: B2416367
CAS No.: 1796993-30-0
M. Wt: 375.86
InChI Key: APNAALXJVBCTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H22ClN5O2 and its molecular weight is 375.86. The purity is usually 95%.
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Scientific Research Applications

Cytokinin Activity

Research has explored the cytokinin activity of urea derivatives, including compounds similar to 1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea. Cytokinins are plant hormones that promote cell division and growth. For instance, N-phenyl-N′-(2-chloro-4-pyridyl)urea derivatives have been synthesized and tested for their cytokinin activity in tobacco callus bioassays (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Antioxidant Activity

Some urea derivatives, including those structurally related to the specified compound, have been evaluated for their antioxidant properties. For example, derivatives formed by reactions involving urea have been screened for antioxidant activity, showcasing the potential of urea-based compounds in this field (George, Sabitha, Kumar, & Ravi, 2010).

Anti-Cancer Activity

Urea derivatives have also been explored for their potential in cancer treatment. Research has been conducted on compounds like 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, showing potent activity against human chronic myeloid leukemia cell lines (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).

Corrosion Inhibition

Urea-derived Mannich bases have been investigated for their role in corrosion inhibition. These compounds, including ones similar to the compound , show potential in preventing corrosion on metal surfaces in acidic environments (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

PET Imaging Agent in Parkinson's Disease

Urea derivatives have been synthesized as potential PET imaging agents for diseases like Parkinson's. For instance, derivatives like (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone have been developed for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Antimicrobial Activity

The antimicrobial potential of urea derivatives, including those structurally related to the specified compound, has been studied. For instance, synthesis and evaluation of antibacterial and antifungal activities have been conducted on various urea derivatives (Patel & Patel, 2017).

Soil Degradation and Herbicide Effects

Research has also focused on the degradation and side effects of urea derivatives, such as sulfonylurea herbicides, in soil. This includes examining the environmental impact and degradation pathways of these compounds in agricultural settings (Sharma, Banerjee, & Choudhury, 2012).

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2/c1-12-3-4-15(14(19)9-12)22-18(25)20-11-16-21-13(2)10-17(23-16)24-5-7-26-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNAALXJVBCTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=CC(=N2)N3CCOCC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.